Cas no 500696-01-5 (2-amino-2-(5-bromo-2-methoxyphenyl)acetic acid)

2-amino-2-(5-bromo-2-methoxyphenyl)acetic acid 化学的及び物理的性質
名前と識別子
-
- AMINO(5-BROMO-2-METHOXYPHENYL)ACETIC ACID
- 2-Amino-2-(5-bromo-2-methoxyphenyl)acetic acid
- Amino-(5-bromo-2-methoxy-phenyl)-acetic acid
- F2147-0607
- Z381382766
- 500696-01-5
- BBL022148
- SY044840
- 2-Amino-2-(5-bromo-2-methoxyphenyl)aceticAcid
- MFCD02662392
- BS-12340
- A914176
- EN300-102574
- STK894819
- DTXSID90404194
- Amino(5-bromo-2-methoxyphenyl)acetic acid (H-Phg(2-OMe,5-Br)-OH)
- N12563
- AKOS001476461
- DB-264328
- 2-amino-2-(5-bromo-2-methoxyphenyl)acetic acid
-
- MDL: MFCD02662392
- インチ: 1S/C9H10BrNO3/c1-14-7-3-2-5(10)4-6(7)8(11)9(12)13/h2-4,8H,11H2,1H3,(H,12,13)
- InChIKey: GCRUCIXWROVKQR-UHFFFAOYSA-N
- ほほえんだ: BrC1C=CC(=C(C=1)C(C(=O)O)N)OC
計算された属性
- せいみつぶんしりょう: 258.98400
- どういたいしつりょう: 258.98441g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 212
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 72.6Ų
- 疎水性パラメータ計算基準値(XlogP): -1
じっけんとくせい
- PSA: 72.55000
- LogP: 2.24240
2-amino-2-(5-bromo-2-methoxyphenyl)acetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-102574-2.5g |
2-amino-2-(5-bromo-2-methoxyphenyl)acetic acid |
500696-01-5 | 95.0% | 2.5g |
$265.0 | 2025-02-21 | |
Life Chemicals | F2147-0607-10g |
2-amino-2-(5-bromo-2-methoxyphenyl)acetic acid |
500696-01-5 | 95% | 10g |
$1885.0 | 2023-09-06 | |
Enamine | EN300-102574-0.25g |
2-amino-2-(5-bromo-2-methoxyphenyl)acetic acid |
500696-01-5 | 95.0% | 0.25g |
$65.0 | 2025-02-21 | |
TRC | A594863-100mg |
2-Amino-2-(5-bromo-2-methoxyphenyl)acetic Acid |
500696-01-5 | 100mg |
$ 50.00 | 2022-06-08 | ||
eNovation Chemicals LLC | D697727-5g |
2-Amino-2-(5-bromo-2-methoxyphenyl)acetic Acid |
500696-01-5 | 95% | 5g |
$755 | 2024-07-20 | |
1PlusChem | 1P00I9EL-500mg |
AMINO(5-BROMO-2-METHOXYPHENYL)ACETIC ACID |
500696-01-5 | 95% | 500mg |
$178.00 | 2025-02-28 | |
Aaron | AR00I9MX-250mg |
2-Amino-2-(5-bromo-2-methoxyphenyl)acetic acid |
500696-01-5 | 97% | 250mg |
$163.00 | 2025-02-28 | |
A2B Chem LLC | AI51197-500mg |
Amino(5-bromo-2-methoxyphenyl)acetic acid |
500696-01-5 | 97% | 500mg |
$347.00 | 2024-04-19 | |
Enamine | EN300-102574-5g |
2-amino-2-(5-bromo-2-methoxyphenyl)acetic acid |
500696-01-5 | 95% | 5g |
$1083.0 | 2023-10-28 | |
A2B Chem LLC | AI51197-1g |
Amino(5-bromo-2-methoxyphenyl)acetic acid |
500696-01-5 | 97% | 1g |
$498.00 | 2024-04-19 |
2-amino-2-(5-bromo-2-methoxyphenyl)acetic acid 関連文献
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Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
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Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
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Chantal T. Falzon,Ilhyong Ryu,Carl H. Schiesser Chem. Commun., 2002, 2338-2339
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Jinjie Qian,Wenbin Yang,Xiaofei Kuang,Jun Zhang,Yixin Cui,Weiming Wu,Xiao-Yuan Wu,Can-Zhong Lu J. Mater. Chem. A, 2015,3, 15399-15402
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
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Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
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2-amino-2-(5-bromo-2-methoxyphenyl)acetic acidに関する追加情報
Introduction to 2-amino-2-(5-bromo-2-methoxyphenyl)acetic acid (CAS No. 500696-01-5)
2-amino-2-(5-bromo-2-methoxyphenyl)acetic acid, with the CAS number 500696-01-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to a class of molecules characterized by a unique structural framework, featuring both amino and carboxylic acid functional groups, coupled with an aromatic ring system. The presence of a bromine substituent at the 5-position of the phenyl ring and a methoxy group at the 2-position introduces additional chemical reactivity, making it a versatile intermediate in the synthesis of more complex molecules.
The structural attributes of 2-amino-2-(5-bromo-2-methoxyphenyl)acetic acid contribute to its utility in various chemical transformations. The amino group can participate in condensation reactions, forming amides or peptides, while the carboxylic acid group can undergo esterification or amidation, further expanding its synthetic potential. The aromatic system, particularly the brominated and methoxylated phenyl ring, offers opportunities for electrophilic aromatic substitution reactions, enabling the introduction of additional functional groups at specific positions.
In recent years, there has been growing interest in exploring the pharmacological properties of compounds with similar structural motifs. The combination of an amino acid-like backbone with an aromatic moiety substituted at specific positions has been associated with various biological activities. For instance, studies have suggested that such compounds may exhibit properties relevant to central nervous system modulation, anti-inflammatory responses, or even anticancer mechanisms. These potential applications have driven extensive research into optimizing synthetic routes and evaluating biological efficacy.
The synthesis of 2-amino-2-(5-bromo-2-methoxyphenyl)acetic acid typically involves multi-step organic transformations. A common approach begins with the bromination and methylation of a suitable precursor phenol, followed by protection-deprotection strategies to handle the reactive functional groups. The introduction of the amino group at the 2-position can be achieved through reductive amination or other nucleophilic addition reactions. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions, have also been employed to enhance efficiency and selectivity in constructing the target molecule.
One of the most compelling aspects of 2-amino-2-(5-bromo-2-methoxyphenyl)acetic acid is its role as a building block in drug discovery programs. Researchers are increasingly leveraging computational chemistry and high-throughput screening techniques to identify novel derivatives with enhanced pharmacological profiles. By systematically modifying substituents on the aromatic ring or introducing additional functional groups at strategic positions, scientists aim to fine-tune bioactivity while minimizing off-target effects. This iterative process often involves integrating knowledge from structure-activity relationship (SAR) studies to guide synthetic efforts toward more promising candidates.
The incorporation of 5-bromo-2-methoxyphenyl into the molecular framework is particularly noteworthy due to its influence on electronic properties and interactions with biological targets. The bromine atom, being electronegative, can modulate electron density across the aromatic system, affecting both reactivity and binding affinity. Similarly, the methoxy group provides a hydrophobic pocket that can engage in favorable interactions with protein surfaces or other biomolecules. These features make 2-amino-2-(5-bromo-2-methoxyphenyl)acetic acid an attractive scaffold for designing molecules with tailored properties.
Recent advancements in synthetic chemistry have enabled more efficient and sustainable production methods for this compound. Green chemistry principles are being applied by optimizing reaction conditions to minimize waste generation and energy consumption. For example, catalytic methods that employ recyclable ligands or solvent-free conditions are being explored to enhance sustainability without compromising yield or purity. Such innovations align with broader industry efforts to reduce environmental impact while maintaining high standards of chemical synthesis.
The pharmacological exploration of 2-amino-2-(5-bromo-2-methoxyphenyl)acetic acid has yielded several intriguing findings. Preclinical studies have demonstrated that derivatives of this compound may exhibit inhibitory activity against specific enzymes or receptors implicated in disease pathways. Mechanistic investigations using spectroscopic techniques and molecular modeling have provided insights into how these molecules interact with their targets at a molecular level. These studies not only validate their potential as therapeutic agents but also offer valuable lessons for designing next-generation drugs based on similar structural motifs.
In conclusion,2-amino-2-(5-bromo-2-methoxyphenyl)acetic acid (CAS No. 500696-01-5) represents a fascinating compound with significant synthetic utility and pharmacological promise. Its unique structural features make it a valuable intermediate for constructing complex molecules aimed at addressing various therapeutic challenges. As research continues to uncover new applications and refine synthetic methodologies,500696-01-5 is poised to remain a cornerstone in pharmaceutical chemistry and bioorganic synthesis for years to come.
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